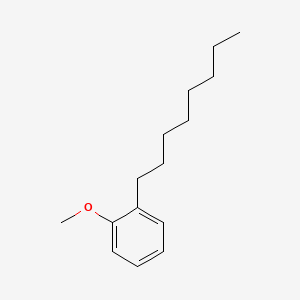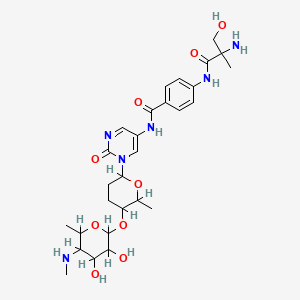
(E)-2,3-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2,3-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide is an organic compound that belongs to the class of azobenzene derivatives. Azobenzene compounds are known for their unique photoisomerization properties, which make them valuable in various scientific and industrial applications. This compound features a benzamide core with two methoxy groups at the 2 and 3 positions and a phenyldiazenyl group at the 4 position of the phenyl ring.
Méthodes De Préparation
The synthesis of (E)-2,3-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide typically involves the following steps:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2,3-dimethoxybenzoic acid to form the azobenzene derivative.
Amidation: The resulting azobenzene derivative is then reacted with benzoyl chloride to form the final benzamide compound.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
(E)-2,3-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can convert the azobenzene group to hydrazine derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts like palladium or platinum.
Applications De Recherche Scientifique
(E)-2,3-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a photoresponsive material in the study of photoisomerization and photochemical reactions.
Biology: The compound is used in the development of photo-switchable biomolecules and in the study of protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a drug delivery system, where its photoisomerization properties can be used to control the release of therapeutic agents.
Industry: It is used in the development of optical data storage devices, liquid crystal displays, and molecular machines.
Mécanisme D'action
The mechanism of action of (E)-2,3-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its (E) and (Z) isomers. This photoisomerization process affects the compound’s molecular structure and properties, allowing it to interact with various molecular targets and pathways. The azobenzene group plays a crucial role in this process, as it can absorb light and undergo reversible changes in its configuration.
Comparaison Avec Des Composés Similaires
(E)-2,3-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide can be compared with other azobenzene derivatives, such as:
(E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide: This compound has a chloro group instead of methoxy groups, which affects its reactivity and applications.
(E)-1-(4-(phenyldiazenyl)phenyl)-1H-pyrrole-2,5-dione: This compound contains a pyrrole ring, which gives it different photophysical properties and applications.
(E)-4-(phenyldiazenyl)phenol: This simpler azobenzene derivative lacks the benzamide and methoxy groups, making it less versatile in certain applications.
The uniqueness of this compound lies in its combination of methoxy and azobenzene groups, which provide it with distinct photochemical and reactivity properties.
Propriétés
Numéro CAS |
1006823-13-7 |
|---|---|
Formule moléculaire |
C21H19N3O3 |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
2,3-dimethoxy-N-(4-phenyldiazenylphenyl)benzamide |
InChI |
InChI=1S/C21H19N3O3/c1-26-19-10-6-9-18(20(19)27-2)21(25)22-15-11-13-17(14-12-15)24-23-16-7-4-3-5-8-16/h3-14H,1-2H3,(H,22,25) |
Clé InChI |
VRXSGUPAZLOJEE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



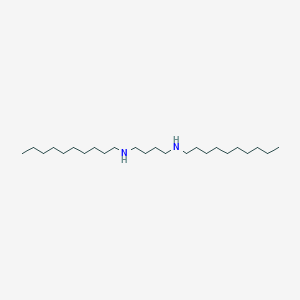

![Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester](/img/structure/B14161233.png)
![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbamimidoselenoate;4-methylbenzenesulfonic acid](/img/structure/B14161234.png)
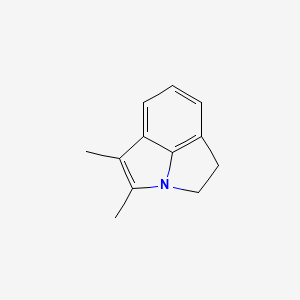

![2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide](/img/structure/B14161256.png)
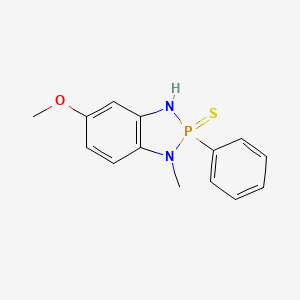
![4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B14161272.png)
![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161280.png)
![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B14161289.png)
